3-(Benzyl(methyl)amino)propanoic acid hydrochloride
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Overview
Description
3-(Benzyl(methyl)amino)propanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyl group attached to a methylamino group, which is further connected to a propanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl(methyl)amino)propanoic acid hydrochloride typically involves the reaction of benzylamine with methyl acrylate, followed by hydrolysis and subsequent acidification with hydrochloric acid. The reaction conditions often include:
Refluxing: the reaction mixture to ensure complete reaction.
Hydrolysis: using aqueous hydrochloric acid to convert the ester to the corresponding acid.
Purification: steps such as recrystallization to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: to handle the exothermic nature of the reactions.
Continuous flow systems: to enhance efficiency and yield.
Automated purification systems: to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyl(methyl)amino)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The benzyl group can be reduced to form the corresponding methylamino derivative.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Methylamino derivatives.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
3-(Benzyl(methyl)amino)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3-(Benzyl(methyl)amino)propanoic acid hydrochloride exerts its effects involves:
Molecular targets: It may interact with specific enzymes or receptors in biological systems.
Pathways involved: It can participate in metabolic pathways, influencing the synthesis or degradation of other compounds.
Comparison with Similar Compounds
Similar Compounds
3-(Methyl(pentyl)amino)propanoic acid hydrochloride: Similar structure but with a pentyl group instead of a benzyl group.
3-(Methyl(ethyl)amino)propanoic acid hydrochloride: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
3-(Benzyl(methyl)amino)propanoic acid hydrochloride is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(8-7-11(13)14)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZTJUXOLBUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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